molecular formula C27H37N3O5 B14407652 tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}phenylalanylleucinate CAS No. 87136-62-7

tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}phenylalanylleucinate

Cat. No.: B14407652
CAS No.: 87136-62-7
M. Wt: 483.6 g/mol
InChI Key: NICOJNFGRLCGDP-UHFFFAOYSA-N
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Description

tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}phenylalanylleucinate is a complex organic compound that features a tert-butyl group, a pyridine ring, and amino acid residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}phenylalanylleucinate typically involves multiple steps, starting with the protection of amino acids and the formation of peptide bonds. The tert-butyl group is often introduced using tert-butyl chloroformate in the presence of a base. The pyridine ring is incorporated through nucleophilic substitution reactions, where a suitable pyridine derivative reacts with an appropriate electrophile .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-throughput purification methods. The use of solid-phase peptide synthesis (SPPS) could be advantageous for the efficient assembly of the peptide chain .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}phenylalanylleucinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring would yield pyridine N-oxide derivatives, while reduction of nitro groups would yield corresponding amines .

Scientific Research Applications

tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}phenylalanylleucinate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}phenylalanylleucinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}phenylalanylleucinate is unique due to its combination of a tert-butyl group, a pyridine ring, and amino acid residues, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

CAS No.

87136-62-7

Molecular Formula

C27H37N3O5

Molecular Weight

483.6 g/mol

IUPAC Name

tert-butyl 4-methyl-2-[[3-phenyl-2-(2-pyridin-2-ylethoxycarbonylamino)propanoyl]amino]pentanoate

InChI

InChI=1S/C27H37N3O5/c1-19(2)17-23(25(32)35-27(3,4)5)29-24(31)22(18-20-11-7-6-8-12-20)30-26(33)34-16-14-21-13-9-10-15-28-21/h6-13,15,19,22-23H,14,16-18H2,1-5H3,(H,29,31)(H,30,33)

InChI Key

NICOJNFGRLCGDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OC(C)(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCCC2=CC=CC=N2

Origin of Product

United States

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